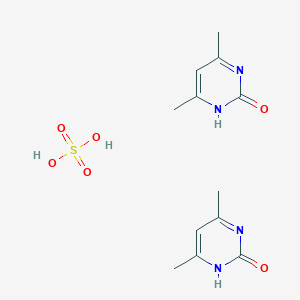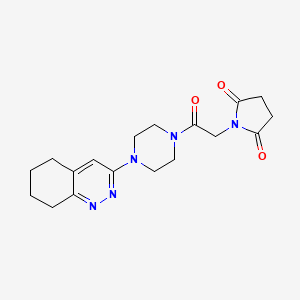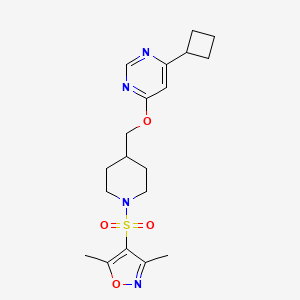![molecular formula C19H25N3O2S B2728824 N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide CAS No. 875846-88-1](/img/structure/B2728824.png)
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide, also known as Prazosin, is a medication that belongs to the class of alpha-adrenergic blockers. It is commonly used to treat high blood pressure, symptoms of an enlarged prostate, and post-traumatic stress disorder. Prazosin works by blocking the action of certain natural substances in the body, leading to relaxation of blood vessels and increased urine flow.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Derivatives :N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide and its derivatives have been the focus of synthesis in various studies. A notable compound synthesized is 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivative, which has been created in good yields. This derivative's synthesis involves multiple stages, including protection and deprotection of primary alcohol, suggesting a complex synthetic pathway (Guguloth, 2021).
Inhibition Studies :In research focusing on human mitochondrial carbonic anhydrases VA and VB, a library of novel benzenesulfonamides containing triazole-tethered phenyl 'tail' moieties showed very effective inhibition. These enzymes are potential targets for anti-obesity therapies, indicating the compound's potential role in this therapeutic area (Poulsen et al., 2008).
Therapeutic Applications
Antibacterial Agents :this compound derivatives have demonstrated potent antibacterial properties. One study synthesized derivatives by reacting napthalen-1-amine with 4-methylbenzenesulfonyl chloride, and the resulting compounds showed strong antibacterial effects against various bacterial strains (Abbasi et al., 2015).
Mecanismo De Acción
Target of Action
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide primarily targets cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .
Mode of Action
The interaction of this compound with its targets involves forming a complex with the active sites of the cholinesterase enzymes . This interaction is primarily stabilized by hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site .
Biochemical Pathways
The action of this compound on cholinesterase enzymes affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and cognitive functions .
Pharmacokinetics
The compound’s effectiveness against its target enzymes suggests that it is likely well-absorbed and distributed within the body to reach its target sites .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter levels. By inhibiting cholinesterase enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Action Environment
Like all drugs, factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
Cellular Effects
The effects of this compound on cellular processes are not fully understood yet. It has been suggested that it may influence cell function through its interactions with cholinesterase enzymes . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-25(24,19-10-5-2-6-11-19)20-12-7-13-21-14-16-22(17-15-21)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHATHPFWCUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2728741.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2728744.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2728746.png)

![3-amino-3-phenyl-N-[1-(pyridin-4-yl)ethyl]propanamide dihydrochloride](/img/structure/B2728749.png)
![N-(3-chloro-4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728752.png)


![2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline](/img/structure/B2728756.png)
![Methyl 2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2728757.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728759.png)
